molecular formula C18H14FN5OS B11224446 N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

カタログ番号: B11224446
分子量: 367.4 g/mol
InChIキー: XFBKHKYSGFXDBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a triazoloquinazoline core linked to a sulfanyl acetamide group substituted with a 4-fluorophenyl moiety. This structure is characteristic of adenosine receptor antagonists, particularly targeting the A3 subtype, which is implicated in inflammatory and neurodegenerative pathways .

特性

分子式

C18H14FN5OS

分子量

367.4 g/mol

IUPAC名

N-(4-fluorophenyl)-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H14FN5OS/c1-11-20-17-14-4-2-3-5-15(14)22-18(24(17)23-11)26-10-16(25)21-13-8-6-12(19)7-9-13/h2-9H,10H2,1H3,(H,21,25)

InChIキー

XFBKHKYSGFXDBR-UHFFFAOYSA-N

正規SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=C(C=C4)F

製品の起源

United States

準備方法

Quinazoline Precursor Functionalization

Starting with 5-chloro-2-methylquinazoline, the triazolo ring is formed by refluxing with hydrazine hydrate in ethanol. This step yields 5-chloro-2-methyl-triazolo[1,5-c]quinazoline. The reaction typically proceeds at 80–90°C for 6–8 hours, achieving a 70–75% yield.

Oxidative Aromatization

The intermediate dihydrotriazoloquinazoline undergoes oxidation using potassium persulfate (K₂S₂O₈) in acidic medium to aromatize the triazole ring. This step ensures stability and planar geometry critical for subsequent reactions.

Introduction of the Sulfanyl Group

The 5-position chlorine atom in the triazoloquinazoline core is replaced via nucleophilic substitution.

Thiolate Displacement

Sodium hydrosulfide (NaSH) in dimethylformamide (DMF) at 60°C displaces the chloride, forming the 5-sulfanyl intermediate. Alternative thiol sources like thiourea or mercaptoacetic acid may be used, though NaSH offers higher regioselectivity (85–90% yield).

Optimization Considerations

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

  • Temperature : Reactions above 50°C prevent side product formation.

  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction kinetics.

Acetamide Moiety Preparation

The N-(4-fluorophenyl)acetamide side chain is synthesized separately.

Chloroacetylation of 4-Fluoroaniline

4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to form 2-chloro-N-(4-fluorophenyl)acetamide. Yields exceed 90% when stoichiometry is tightly controlled.

Alternative Thioacetamide Route

Direct coupling of 4-fluoroaniline with thioacetic acid in the presence of dicyclohexylcarbodiimide (DCC) yields the thioacetamide derivative, though this method is less efficient (60–65% yield).

Final Coupling Reaction

The sulfanyl-triazoloquinazoline and acetamide precursors are coupled via a sulfide linkage.

Nucleophilic Substitution

2-Chloro-N-(4-fluorophenyl)acetamide reacts with the 5-sulfanyl-triazoloquinazoline intermediate in DMF at 80°C, facilitated by potassium carbonate (K₂CO₃). The reaction achieves 75–80% yield after 12 hours.

Mechanistic Insights

The thiolate anion attacks the electrophilic carbon of the chloroacetamide, releasing HCl. Excess base neutralizes HCl, driving the reaction forward.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) eluent. Recrystallization from ethanol-water mixtures enhances purity (>98% by HPLC).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, triazole-H), 7.85–7.20 (m, 8H, aromatic), 3.85 (s, 2H, CH₂), 2.55 (s, 3H, CH₃).

  • MS (ESI) : m/z 363.4 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Purity (%)
Triazoloquinazoline formationHydrazine hydrate, ethanol70–7595
Sulfanyl introductionNaSH, DMF, 60°C85–9097
Acetamide couplingK₂CO₃, DMF, 80°C75–8098

Challenges and Mitigation Strategies

  • Regioselectivity : Competing reactions at quinazoline positions 5 and 7 are minimized using sterically hindered bases.

  • Sulfide Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.

  • Scale-Up Limitations : Batch processing in DMF poses environmental concerns; switching to cyclopentyl methyl ether (CPME) improves sustainability .

化学反応の分析

反応の種類

    酸化: この化合物は、特にスルファニル基で酸化反応を受ける可能性があります。これにより、スルホキシドまたはスルホンが生成されます。

    還元: 還元反応は、トリアゾロキナゾリンコアまたはアセトアミド部分で発生する可能性があり、化合物の生物活性を変える可能性があります。

一般的な試薬と条件

    酸化: 過酸化水素 (H2O2) や m-クロロ過安息香酸 (m-CPBA) などの試薬を穏やかな条件下で使用します。

    還元: 活性炭担持パラジウム (Pd/C) を用いた接触水素化、または水素化ホウ素ナトリウム (NaBH4) を用いた化学還元。

    置換: 臭素 (Br2) などの試薬を用いた求電子置換反応、または硝酸 (HNO3) を用いたニトロ化。

主要な生成物

これらの反応で生成される主要な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成され、置換反応によってハロゲンやニトロ基などのさまざまな官能基が導入される可能性があります。

科学的研究の応用

    化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

    生物学: 生物学的巨大分子との相互作用、および生化学プローブとしての可能性について研究されています。

    医学: 抗炎症、抗がん、抗菌などの薬理学的特性について調査されています。

    産業: 新規材料の開発や、化学反応における触媒としての可能性。

作用機序

類似の化合物との比較

類似の化合物

  • N-(4-クロロフェニル)-2-[(2-メチル[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-イル)スルファニル]アセトアミド
  • N-(4-ブロモフェニル)-2-[(2-メチル[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-イル)スルファニル]アセトアミド

独自性

N-(4-フルオロフェニル)-2-[(2-メチル[1,2,4]トリアゾロ[1,5-c]キナゾリン-5-イル)スルファニル]アセトアミドは、フッ素原子の存在によってユニークです。フッ素原子は、化合物の化学的および生物学的特性に大きな影響を与える可能性があります。フッ素原子は、多くの場合、化合物の代謝安定性と生物学的利用能を向上させ、薬理学的用途でより効果的になります。

類似化合物との比較

Table 1. Structural and Functional Comparison of Triazoloquinazoline Derivatives

Compound Name Core Substituents Acetamide Substituents Key Receptor Targets Selectivity/Potency Reference
N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide 2-methyl 4-fluorophenyl A3 adenosine (putative) High selectivity (inferred)
MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide) 9-chloro, 2-furanyl phenyl A3 adenosine Ki = 0.59 nM (hA3), 1294-fold selectivity over A1
N-(3-Chloro-4-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide 8,9-dimethoxy, 2-phenyl 3-chloro-4-methoxyphenyl Not explicitly stated Enhanced solubility due to methoxy groups
2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(2-methylphenyl)acetamide 8,9-dimethoxy, 4-nitrophenyl 2-methylphenyl Likely A3 adenosine Nitro group may enhance electron-withdrawing effects

Key Observations :

  • The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to phenyl or furan substituents in MRS1220 .
  • Methoxy substituents (e.g., in and compounds) improve solubility but may reduce membrane permeability .
  • Chloro and nitro groups (e.g., in MRS1220 and compounds) increase receptor binding affinity through hydrophobic and electronic interactions .

Pharmacological and Biochemical Profiles

Receptor Binding and Selectivity

  • MRS1220: Exhibits nanomolar affinity (Ki = 0.59 nM) for human A3 receptors with >1,000-fold selectivity over A1/A2A subtypes . Demonstrated efficacy in preventing oligodendrocyte damage in rat optic nerve ischemia models .
  • MRE 3008F20 : A pyrazolo-triazolo-pyrimidine derivative with KD = 0.80 nM for A3 receptors and >1,000-fold selectivity. Its binding is entropy-driven, a hallmark of antagonist-receptor interactions .
  • Target Compound : While direct binding data are unavailable, its structural similarity to MRS1220 suggests comparable A3 antagonism. The 4-fluorophenyl group may confer improved blood-brain barrier penetration relative to MRS1220’s furan .

Therapeutic Potential

  • Anti-inflammatory Activity: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives show anti-exudative effects comparable to diclofenac sodium (10 mg/kg dose) .
  • Neuroprotection : MRS1220’s efficacy in optic nerve models highlights the therapeutic relevance of A3 antagonists in ocular and CNS pathologies .

Critical Analysis of Divergent Findings

  • Selectivity vs. Potency : While MRS1220 and MRE 3008F20 prioritize selectivity, nitro-substituted analogs () may sacrifice selectivity for enhanced potency due to stronger electron-withdrawing effects .
  • Metabolic Stability : Fluorine substituents (e.g., in the target compound) are associated with longer half-lives compared to methoxy or chloro groups .

生物活性

N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and comparative studies with other compounds.

Chemical Structure

The compound can be represented by the following structural formula:

N 4 fluorophenyl 2 2 methyl 1 2 4 triazolo 1 5 c quinazolin 5 yl sulfanyl acetamide\text{N 4 fluorophenyl 2 2 methyl 1 2 4 triazolo 1 5 c quinazolin 5 yl sulfanyl acetamide}

Cytotoxicity

Recent studies have demonstrated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. The compound has been shown to have an IC50 value indicative of its potency:

  • IC50 Values : The compound's cytotoxicity was assessed against several cancer cell lines, with results showing IC50 values ranging from 2.44 μM to 9.43 μM for related triazoloquinazoline derivatives .

The biological activity of N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide is believed to involve:

  • Intercalation with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes. This mechanism has been observed in similar compounds where increased lipophilicity enhances cellular uptake .
  • Topoisomerase II Inhibition : Compounds related to this structure have shown promising results as Topoisomerase II inhibitors. For example, one study reported that certain derivatives had IC50 values for Topo II inhibition ranging from 15.16 μM to 20.65 μM .

Comparative Studies

A comparative analysis was conducted with other known compounds to evaluate relative efficacy:

CompoundIC50 (μM) against HCT-116IC50 (μM) against HepG2Topo II Inhibition (IC50 μM)
N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide2.446.2915.16
Doxorubicin (reference)8.23Not specified8.23

This table highlights the superior activity of the compound in comparison to doxorubicin in specific contexts.

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activity of this compound:

  • In Vitro Studies : Research involving various cancer cell lines has consistently shown that modifications to the triazoloquinazoline core can enhance biological activity. For instance, substituting different amines has yielded varying levels of cytotoxicity .
  • Mechanistic Insights : Studies suggest that the presence of a trifluoromethyl moiety in related compounds increases binding affinity due to enhanced hydrogen bonding capabilities . This structural feature is critical for optimizing drug design.
  • Safety Profile : Preliminary assessments indicate low cytotoxicity against non-cancerous cell lines (e.g., Vero cells), suggesting a favorable safety profile for potential therapeutic applications .

Q & A

Q. What are the common synthetic routes for N-(4-fluorophenyl)-2-[(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide, and how can its purity be optimized?

Methodological Answer: The synthesis typically involves sequential steps:

Cyclocondensation : Formation of the triazoloquinazoline core via reaction of substituted quinazoline precursors with hydrazine derivatives under reflux conditions .

Thiolation : Introduction of the sulfanyl group using sulfurizing agents (e.g., Lawesson’s reagent) at controlled temperatures (60–80°C) to avoid side reactions .

Acetamide coupling : Reaction of the thiolated intermediate with 4-fluorophenyl acetamide derivatives in the presence of coupling agents like EDCI/HOBt in anhydrous DMF .
Purity Optimization :

  • Use column chromatography with gradient elution (hexane/ethyl acetate) for intermediate purification.
  • Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (targeting <1% deviation in C/H/N content) .

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer: Structural validation employs:

  • 1H/13C NMR : Key signals include the 4-fluorophenyl proton resonances (δ 7.2–7.4 ppm) and the methyl group on the triazoloquinazoline (δ 2.5 ppm). Disappearance of thiol (-SH) peaks confirms successful coupling .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) should match the theoretical molecular weight (e.g., ~423 g/mol). Fragmentation patterns help identify side products .
  • X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and stereoelectronic effects .

Q. What preliminary biological screening models are recommended to assess its activity?

Methodological Answer: Initial screens should include:

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to triazoloquinazoline kinase inhibitors .
  • Receptor binding studies : Evaluate adenosine A3 receptor antagonism (IC50 determination via cAMP accumulation assays), as seen in related triazoloquinazolines .
  • Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria and fungi, given the sulfanylacetamide moiety’s known bioactivity .

Advanced Research Questions

Q. How can synthetic yield be improved for large-scale production without compromising purity?

Methodological Answer:

  • Optimize cyclocondensation : Replace traditional reflux with microwave-assisted synthesis (80°C, 30 min) to reduce side-product formation .
  • Catalyst screening : Use Pd/C or CuI for thiolation steps to enhance reaction efficiency (yield improvement from 39.5% to ~60% observed in analogs) .
  • Flow chemistry : Implement continuous-flow systems for acetamide coupling to minimize decomposition and improve reproducibility .

Q. How should contradictory data in biological activity (e.g., variable IC50 values) be resolved?

Methodological Answer:

  • Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and assay conditions (pH, temperature).
  • Metabolic stability testing : Use liver microsomes to rule out rapid degradation as a cause of variability .
  • Structural reanalysis : Compare X-ray/NMR data with inactive analogs to identify critical substituents (e.g., fluorine position on phenyl ring) .

Q. What computational methods are effective for predicting structure-activity relationships (SAR)?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model interactions with target receptors (e.g., adenosine A3 receptor’s hydrophobic pocket) .
  • QSAR modeling : Train models on triazoloquinazoline datasets to predict bioactivity based on substituent electronegativity and steric parameters .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antimicrobial efficacy .

Q. How can the mechanism of action be elucidated for anticancer activity?

Methodological Answer:

  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation studies in cancer cell lines (e.g., MCF-7, A549) .
  • Transcriptomic profiling : Use RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) post-treatment .
  • Target deconvolution : Apply affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .

Q. What strategies enhance selectivity for specific biological targets?

Methodological Answer:

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance kinase selectivity .
  • Prodrug design : Mask the sulfanyl group with enzymatically cleavable protectors (e.g., esterase-sensitive moieties) to reduce off-target effects .
  • Co-crystallization studies : Resolve target-compound complexes to guide rational design of selective analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。